molecular formula C14H13ClN2 B11870059 6-Chloro-7-methyl-2-(pyridin-2-yl)indoline

6-Chloro-7-methyl-2-(pyridin-2-yl)indoline

Cat. No.: B11870059
M. Wt: 244.72 g/mol
InChI Key: JEAJHORQBGLPMM-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-2-(pyridin-2-yl)indoline is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure features a chloro and methyl substitution on the indoline ring, along with a pyridin-2-yl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methyl-2-(pyridin-2-yl)indoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methyl-2-(pyridin-2-yl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine), alkylating agents, and nucleophiles (amines, thiols) are employed under various conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-7-methyl-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-7-methyl-2-(pyridin-2-yl)indoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, and pyridin-2-yl groups makes it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

6-chloro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H13ClN2/c1-9-11(15)6-5-10-8-13(17-14(9)10)12-4-2-3-7-16-12/h2-7,13,17H,8H2,1H3

InChI Key

JEAJHORQBGLPMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(C2)C3=CC=CC=N3)Cl

Origin of Product

United States

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